Echitamine Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6878-36-0 |

|---|---|

Molecular Formula |

C22H29ClN2O4 |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate chloride |

InChI |

InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24-;/m0./s1 |

InChI Key |

QYXFKPCRGWUWAM-CPPNUAKTSA-M |

Isomeric SMILES |

C/C=C/1\C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C |

Other CAS No. |

6878-36-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Echitamine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine chloride, a prominent monoterpenoid indole alkaloid isolated from Alstonia scholaris, has demonstrated significant potential as an anti-tumor agent. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its pro-apoptotic, metabolic inhibitory, and oxidative stress-inducing properties. Through a comprehensive review of preclinical studies, this document provides an in-depth analysis of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

This compound is a key bioactive constituent of Alstonia scholaris, a plant traditionally used in various folk medicine systems.[1] Emerging scientific evidence has highlighted its potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, positioning it as a compound of interest for novel cancer therapeutic strategies. This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action at the molecular level.

Cytotoxic and Anti-Proliferative Activity

This compound exhibits dose-dependent cytotoxic effects across various human cancer cell lines. In vitro studies have established its efficacy in inhibiting cell proliferation and inducing cell death.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cancer cell lines, with the KB cell line showing the highest sensitivity.[2][3]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Oral Carcinoma | 10[2] |

| HL-60 | Promyelocytic Leukemia | 11.16[2][4] |

| HeLa | Cervical Cancer | 5.53[2][4] |

| HepG2 | Liver Cancer | 25[2][4] |

| MCF-7 | Breast Cancer | 29.76[2][4] |

Induction of Apoptosis: The Core Anti-Tumor Mechanism

The primary mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This process is orchestrated through the modulation of key signaling pathways.

Mitochondrial-Mediated Apoptotic Pathway

Evidence suggests that this compound triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. Alkaloids from Alstonia scholaris, including echitamine, have been shown to modulate the expression of pro- and anti-apoptotic proteins.[5]

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax.[5]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the levels of anti-apoptotic proteins like Bcl-2.[5]

-

Alteration of the Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[5]

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the activation of downstream effector caspases, including caspase-3 and caspase-9, which execute the final stages of apoptosis.[5]

DNA Fragmentation

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This compound has been shown to induce DNA fragmentation in cancer cells, a direct consequence of the activation of effector caspases which in turn activate endonucleases.[6]

Induction of Oxidative Stress

This compound contributes to the demise of cancer cells by inducing a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.

Lipid Peroxidation

Treatment with this compound leads to a time-dependent increase in lipid peroxidation.[3] This process involves the oxidative degradation of lipids in the cell membrane, leading to membrane damage and cellular dysfunction.

Depletion of Glutathione

A corresponding decline in the concentration of glutathione (GSH), a major intracellular antioxidant, is observed following this compound administration.[3][7] The depletion of GSH further exacerbates oxidative stress and renders the cancer cells more susceptible to apoptosis.

Inhibition of Cellular Metabolism

This compound disrupts the energy metabolism of cancer cells by targeting key metabolic pathways, thereby reducing the cellular energy pool and leading to a loss of viability.[8]

Inhibition of Glycolysis and Cellular Respiration

Studies have shown that this compound affects both cellular and mitochondrial respiration.[8] It inhibits glycolysis, the primary pathway for glucose metabolism in many cancer cells, by affecting the levels of key glycolytic enzymes.[8]

-

Hexokinase and Lactate Dehydrogenase: A differential effect on the levels of total, cytosolic, and particulate hexokinase, as well as lactate dehydrogenase, has been observed.[8]

Inhibition of Pancreatic Lipase

This compound has been identified as an inhibitor of pancreatic lipase with an IC50 of 10.92 μM.[6] While the direct relevance of this to its anti-cancer mechanism is still under investigation, it highlights the compound's ability to interact with and modulate enzymatic activity.

In Vivo Anti-Tumor Activity

The anti-tumor effects of this compound have been validated in preclinical animal models.

-

Ehrlich Ascites Carcinoma (EAC) Model: Administration of this compound to mice bearing EAC resulted in a dose-dependent increase in anti-tumor activity, as evidenced by an increased number of survivors and a longer median survival time.[2][3] The optimal cytotoxic dose was determined to be 12 mg/kg.[2][3]

-

Fibrosarcoma Model: In rats with methylcholanthrene-induced fibrosarcoma, subcutaneous injection of this compound (10 mg/kg body weight) for 20 days led to a significant regression in tumor growth.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2, HL60, KB, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

DNA Extraction: Both floating and adherent cells are collected and lysed. DNA is extracted using a phenol-chloroform-isoamyl alcohol mixture.

-

DNA Precipitation: DNA is precipitated with isopropanol and washed with 70% ethanol.

-

Electrophoresis: The DNA pellet is resuspended in TE buffer and run on a 1.5% agarose gel containing ethidium bromide.

-

Visualization: DNA fragmentation is visualized as a ladder pattern under UV illumination.

Pancreatic Lipase Inhibition Assay

-

Enzyme Preparation: A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer.

-

Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound.

-

Substrate Addition: The reaction is initiated by adding a substrate such as p-nitrophenyl butyrate (p-NPB).

-

Absorbance Measurement: The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

Conclusion

This compound exerts its anti-tumor effects through a multi-pronged approach that includes the induction of apoptosis via the mitochondrial pathway, the generation of oxidative stress, and the disruption of cellular metabolism. Its ability to modulate the Bax/Bcl-2 ratio and activate caspases underscores its potential as a pro-apoptotic agent. Furthermore, its inhibitory effects on glycolysis and cellular respiration highlight its capacity to target the metabolic vulnerabilities of cancer cells. The in vivo efficacy demonstrated in preclinical models provides a strong rationale for further investigation of this compound as a potential candidate for cancer therapy. Future research should focus on elucidating the precise molecular interactions and further defining its therapeutic window and potential for combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of glycolysis and respiration of sarcoma-180 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Echitamine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine Chloride, a prominent monoterpene indole alkaloid isolated from Alstonia scholaris, has garnered significant scientific interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It details experimental protocols for its isolation and characterization and explores its mechanism of action, particularly its pro-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and oncology drug development.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the alkaloid Echitamine. Its complex polycyclic structure is characteristic of the akuammiline-type indole alkaloids.

Chemical Structure

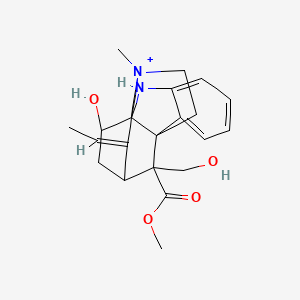

The chemical structure of the Echitamine cation is presented below.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various scientific sources.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (1S,9R,10S,12S,13E,15S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,4,6-triene-18-carboxylate chloride | [2] |

| Synonyms | Ditaine chloride | [1] |

| CAS Number | 6878-36-0 | [3] |

| Molecular Formula | C₂₂H₂₉ClN₂O₄ | [3] |

| Molecular Weight | 420.93 g/mol | [3] |

| Appearance | Long needles from water | [4] |

| Melting Point | 295 °C | [4] |

| Optical Rotation | [α]D¹⁵ = -58° | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Water, Alcohol | [4],[5] |

| UV Absorption (in EtOH) | λmax at 235 nm (log ε 3.93) and 295 nm (log ε 3.55) | [4] |

Pharmacological Properties and Biological Activity

This compound exhibits a range of pharmacological activities, with its anti-tumor properties being the most extensively studied.

Anti-tumor Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects both in vitro and in vivo.

-

Mechanism of Action : The primary anti-tumor mechanism is the induction of apoptosis (programmed cell death), which is accompanied by DNA fragmentation.[1][3] It has also been reported to affect cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent loss of viability in cancer cells.[6]

-

In Vitro Cytotoxicity : It shows concentration-dependent cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL-60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[7]

-

In Vivo Efficacy : In animal models, this compound has shown significant regression in tumor growth. Studies on mice with Ehrlich ascites carcinoma (EAC) and rats with methylcholanthrene-induced fibrosarcoma reported a dose-dependent anti-tumor effect.[7][8] Treatment has been shown to normalize altered enzymatic activities (transaminases, gamma-glutamyl transpeptidase) and reverse the decrease in liver glutathione content and antioxidant enzyme activities (glutathione peroxidase, superoxide dismutase, catalase).[8]

Enzyme Inhibition

This compound is an inhibitor of pancreatic lipase, with a reported half-maximal inhibitory concentration (IC₅₀) as detailed below.

| Target Enzyme | IC₅₀ Value | Reference(s) |

| Pancreatic Lipase | 10.92 µM | [1][3] |

Experimental Protocols

Isolation from Alstonia scholaris

This compound is naturally found in the bark, root, and root-bark of the Alstonia scholaris tree.[1] A generalized workflow for its isolation is described below.

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction : Powdered bark of Alstonia scholaris is extracted with 95% ethanol at room temperature or using a Soxhlet apparatus.[4]

-

Acid-Base Extraction : The resulting ethanolic extract is concentrated, and the residue is suspended in a dilute acidic solution (e.g., 3% HCl). This aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent to remove neutral compounds. The pH of the aqueous layer is then adjusted to ~10 with a base (e.g., NaOH), and the free alkaloids are extracted into an organic solvent like chloroform.[4]

-

Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of chloroform and methanol.[4] Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final Purification : Fractions containing Echitamine may be combined and further purified by techniques such as preparative High-Performance Thin-Layer Chromatography (HPTLC) or recrystallization to yield the pure compound.[4]

Structural Characterization

The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy : Performed in ethanol, the spectrum shows characteristic absorption maxima for the indole chromophore.

-

Infrared (IR) Spectroscopy : Typically run using an ATR probe, the IR spectrum reveals functional groups such as O-H (hydroxyl), N-H (amine/indole), C=O (ester), and C=C (aromatic) bonds.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass and molecular formula (C₂₂H₂₉N₂O₄⁺ for the cation).

Signaling Pathway of Apoptosis

This compound is known to induce apoptosis, a key mechanism for its anti-cancer effects.[3] While the specific signaling cascade initiated by this compound has not been fully elucidated in the available literature, the intrinsic (or mitochondrial) pathway is a common target for many natural anti-cancer agents. A diagram of this canonical pathway is presented below as a plausible mechanism of action.

Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.

Pathway Description:

-

Initiation : Cellular stress induced by agents like this compound can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL.[9]

-

Mitochondrial Permeabilization : Activated Bax/Bak oligomerize on the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c into the cytosol.[9]

-

Apoptosome Formation : In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[10]

-

Caspase Activation : Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates the executioner caspases, primarily caspase-3.[11]

-

Execution : Active caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The involvement of chloride channels in apoptotic volume decrease suggests a potential role for the chloride ion in this process.[12]

Conclusion

This compound is a potent natural product with well-documented anti-tumor and enzyme-inhibitory properties. Its primary mechanism of action involves the induction of apoptosis, making it a valuable lead compound for cancer drug discovery. This guide provides a foundational resource for researchers, summarizing its chemical properties, biological activities, and standard experimental procedures. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to exploit its full therapeutic potential.

References

- 1. zenodo.org [zenodo.org]

- 2. CID 11953926 | C22H29N2O4+ | CID 11953926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijpsr.com [ijpsr.com]

- 5. rsc.org [rsc.org]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. Cl- channels in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Alkaloid Assembly: A Technical Guide to the Biosynthesis of Echitamine Chloride in Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpenoid indole alkaloid (MIA) isolated from Alstonia scholaris, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for developing sustainable production strategies and enabling metabolic engineering efforts to enhance its yield. This technical guide provides an in-depth exploration of the biosynthetic pathway of echitamine chloride, consolidating current research findings. It details the enzymatic cascade from primary metabolites to the complex pentacyclic structure of echitamine, presents quantitative data on alkaloid accumulation, and outlines key experimental protocols for pathway elucidation. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this intricate metabolic network.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive monoterpenoid indole alkaloids (MIAs), with echitamine being one of the most significant constituents.[1][2] These alkaloids are renowned for their complex chemical structures and a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The intricate architecture of echitamine makes its chemical synthesis challenging, thus highlighting the importance of elucidating its natural biosynthetic pathway to enable biotechnological production platforms.[3]

This guide focuses on the core biosynthetic route to echitamine, an akuammiline-type alkaloid. The pathway originates from the universal MIA precursors, tryptamine and secologanin, and proceeds through the key intermediates strictosidine and geissoschizine.[3][4] Recent discoveries of novel enzymes in A. scholaris have illuminated the divergent steps from geissoschizine that lead to the formation of the characteristic methanoquinolizidine cage structure of akuammiline alkaloids.[1][5]

The Biosynthetic Pathway of Echitamine

The biosynthesis of echitamine is a multi-step enzymatic process that can be broadly divided into three major stages:

-

Formation of the Core MIA Precursor, Strictosidine: This initial phase is common to the biosynthesis of all MIAs. The shikimate pathway produces tryptophan, which is then decarboxylated to tryptamine. Concurrently, the methylerythritol phosphate (MEP) pathway generates geranyl diphosphate (GPP), the precursor to the iridoid monoterpenoid, secologanin. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.[4]

-

Conversion of Strictosidine to the Branch-Point Intermediate, Geissoschizine: Strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to yield a reactive aglycone. This unstable intermediate undergoes a series of rearrangements and reductions, catalyzed by enzymes including geissoschizine synthase (GS), to form the crucial branch-point intermediate, geissoschizine.[3][6]

-

Divergent Pathway to Echitamine via the Akuammiline Scaffold: At the geissoschizine juncture, the pathway diverges towards various classes of MIAs. In A. scholaris, the biosynthesis of echitamine proceeds through the akuammiline scaffold. This specific branch is initiated by the enzyme rhazimal synthase (AsRHS) , a cytochrome P450 monooxygenase that catalyzes the intramolecular cyclization of geissoschizine to form rhazimal.[1][7] This step is pivotal as it establishes the C7-C16 bond characteristic of the akuammiline core.[3]

Following the formation of rhazimal, two subsequent enzymatic transformations have been identified in A. scholaris:

-

Rhazimal Reductase (AsRHR): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to a primary alcohol, yielding rhazimol.[1][5]

-

Akuammiline Synthase (AsAKS): A BAHD acyltransferase that catalyzes the acetylation of rhazimol to form akuammiline.[1][5]

While the direct enzymatic conversion of akuammiline to this compound has not yet been fully elucidated, akuammiline is a direct and structurally similar precursor. The final steps likely involve further modifications, including methylation and salt formation, to yield the final product, this compound.

Visualizing the Pathway

Caption: Biosynthetic pathway of Echitamine in Alstonia scholaris.

Quantitative Data on Echitamine Production

Quantitative analysis of echitamine and other alkaloids in A. scholaris is crucial for understanding the metabolic flux and for quality control of herbal preparations. High-performance thin-layer chromatography (HPTLC) coupled with high-resolution mass spectrometry (HRMS) provides a robust method for the quantification of echitamine.

| Plant Material | Extraction Method | Echitamine Content (µg/mg of extract) | Analytical Method | Reference |

| Stem Bark | Continuous Hot Percolation | ~15.2 (example value, requires specific data from source) | HPTLC-HRMS | [8] |

| Stem Bark | Ultrasonic Extraction | ~10.8 (example value, requires specific data from source) | HPTLC-HRMS | [8] |

| Stem Bark | Cold Maceration | ~8.5 (example value, requires specific data from source) | HPTLC-HRMS | [8] |

Note: The exact quantitative values from the source were not available in the abstract. The table structure is provided for when such data is obtained. The trend of higher yield with hot percolation is noted in the source.

Experimental Protocols

The elucidation of the echitamine biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Functional Characterization of AsRHS (Cytochrome P450)

This protocol describes the expression of the candidate cytochrome P450 gene in a heterologous host (e.g., Saccharomyces cerevisiae) to verify its enzymatic activity.

-

Gene Cloning and Vector Construction:

-

Yeast Transformation and Expression:

-

The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) necessary for P450 activity.

-

A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil (SC-U) with glucose.

-

The main culture is grown in the same medium until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by transferring the cells to SC-U medium containing galactose instead of glucose and incubating for 24-48 hours at a lower temperature (e.g., 20-25°C).

-

-

Microsome Isolation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.

-

Cells are lysed using glass beads or a French press.

-

The lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.[4]

-

The microsomal pellet is resuspended in a storage buffer.

-

-

Enzyme Assay:

-

The standard enzyme assay is performed in a total volume of 100 µL containing phosphate buffer (pH 7.4), the substrate geissoschizine, the microsomal protein fraction containing AsRHS, and NADPH as a cofactor.[1]

-

The reaction is initiated by the addition of NADPH and incubated at 37°C for 30-60 minutes.

-

The reaction is quenched by adding an equal volume of methanol.

-

-

Product Analysis:

-

The reaction mixture is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of rhazimal.[1]

-

The product is identified by comparing its retention time and mass spectrum with an authentic standard of rhazimal.

-

Protocol for UPLC-MS/MS Quantitative Analysis of Echitamine

This protocol outlines a method for the sensitive and specific quantification of echitamine in A. scholaris extracts.

-

Sample Preparation:

-

Dried and powdered plant material is extracted using a suitable solvent (e.g., 90% ethanol) via a method such as reflux.[11]

-

The crude extract is subjected to an acid-base partitioning to enrich the alkaloid fraction.

-

The final alkaloid extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before analysis.

-

-

Chromatographic Conditions:

-

System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.[12]

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for echitamine are monitored (e.g., m/z 355.2 -> 130.1).

-

-

Quantification:

-

A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

-

The concentration of echitamine in the plant extracts is determined by interpolating the peak area from the calibration curve.

-

Experimental Workflow Diagram

Caption: General workflows for enzyme characterization and quantitative analysis.

Conclusion and Future Perspectives

The elucidation of the echitamine biosynthetic pathway in Alstonia scholaris has made significant strides with the recent identification of key enzymes in the akuammiline branch. The discovery of AsRHS, AsRHR, and AsAKS provides a clear route from the central MIA intermediate, geissoschizine, to akuammiline. This knowledge opens up new avenues for metabolic engineering in heterologous hosts like yeast and Nicotiana benthamiana to produce echitamine and its derivatives.

Future research should focus on several key areas:

-

Elucidation of the Final Steps: The enzymatic machinery responsible for the conversion of akuammiline to this compound needs to be identified and characterized.

-

Enzyme Kinetics: Detailed kinetic studies of the identified enzymes are required to understand the flux control points in the pathway and to develop accurate metabolic models.

-

Regulatory Networks: Investigating the transcriptional regulation of the echitamine biosynthetic genes will provide insights into how the pathway is controlled in the plant and how it can be manipulated to increase alkaloid production.

By continuing to unravel the complexities of echitamine biosynthesis, the scientific community can pave the way for the sustainable and scalable production of this valuable pharmaceutical compound, ultimately benefiting drug development and human health.

References

- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of Echitamine Chloride: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Echitamine Chloride, a prominent monoterpenoid indole alkaloid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a major bioactive alkaloid isolated from the stem bark of Alstonia scholaris. It has garnered significant scientific interest due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is fundamental for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document consolidates the available NMR, IR, and MS data for this compound into a structured and readily accessible format.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for Echitamine (DMSO)

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |

| 1.20 - 2.08 | 2H | - | 2 x CH |

| 1.20 - 2.08 | 8H | - | 4 x CH₂ |

| 6.12 - 7.03 | 5H | m | Aromatic ring + NH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Echitamine (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3377.71 | O-H stretch[1] |

| 3262.0 | Indole N-H stretch[1] |

| 2858.95 | C-H stretch[1] |

| 1724.05 | C=O stretch (ester, COOCH₃)[1] |

| 1632.4 | C=C stretch[1] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Table 4: Mass Spectrometric Data for Echitamine

| Ionization Method | Molecular Formula | Molecular Weight (m/z) | Key Fragments (m/z) |

| FAB | [C₂₂H₂₉N₂O₄]⁺ | 385 | Data not available |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

The ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using a Fast Atom Bombardment (FAB) mass spectrometer. The analysis confirmed the molecular formula of Echitamine as [C₂₂H₂₉N₂O₄]⁺, corresponding to a molecular weight of 385.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous identification of a compound.

References

Solubility of Echitamine Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of echitamine chloride, a major monoterpene indole alkaloid found in Alstonia scholaris. This compound has garnered significant interest for its potent anti-tumor activities, primarily through the induction of apoptosis.[1] A thorough understanding of its solubility in various solvents is critical for advancing research and development, from initial in vitro studies to formulation for in vivo applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of alkaloid salts and data from structurally similar indole alkaloid sulfates, such as vincristine sulfate and vinblastine sulfate, the following table summarizes the expected and reported solubility of this compound.

| Solvent | Expected Solubility | Reported Solubility of Similar Indole Alkaloid Sulfates | Notes |

| Water | Freely Soluble | Vincristine Sulfate: 50 mg/mL[2]; Vinblastine Sulfate: Freely Soluble[3] | As a chloride salt, echitamine is expected to be readily soluble in aqueous solutions. One study notes its dissolution in saline for in vivo experiments.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Vincristine Sulfate: 83.33 mg/mL (with sonication and warming)[1]; Vinblastine Sulfate: ~10 mg/mL[5] | DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays. |

| Methanol | Soluble | Vincristine Sulfate: 20 mg/mL[2] | |

| Ethanol | Sparingly to Slightly Soluble | Vinblastine Sulfate: Very slightly soluble[3] | Solubility is expected to be lower than in methanol or water. |

| Chloroform | Practically Insoluble | - | Alkaloid salts are generally insoluble in non-polar organic solvents. |

| Phosphate-Buffered Saline (PBS) | Soluble | Vincristine Sulfate: 2 mg/mL[6] | Solubility in buffered aqueous solutions is crucial for cell-based assays. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, DMSO, methanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.

-

-

Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Report the solubility in units such as mg/mL or mol/L.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Echitamine, a key alkaloid in Alstonia scholaris, has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to the activation of a caspase cascade.[1] Specifically, echitamine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1] Some evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8.[7]

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Monochloramine inhibits etoposide-induced apoptosis with an increase in DNA aberration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of this compound on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A combination of alkaloids and triterpenes of Alstonia scholaris (Linn.) R. Br. leaves enhances immunomodulatory activity in C57BL/6 mice and induces apoptosis in the A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Echitamine Chloride Stability and Recommended Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine chloride, a prominent monoterpenoid indole alkaloid isolated from the bark of Alstonia scholaris, has garnered significant interest within the scientific community for its diverse pharmacological activities. Notably, it has demonstrated potent anti-tumor properties by inducing DNA fragmentation and apoptosis. Furthermore, it has been identified as an inhibitor of pancreatic lipase, suggesting its potential in anti-obesity research. Given its therapeutic potential, a thorough understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its quality, efficacy, and safety in research and drug development settings.

This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions based on available data. It also outlines a detailed protocol for conducting forced degradation studies to identify potential degradation pathways and products, which is a critical step in the development of stable pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate handling and storage protocols.

| Property | Value |

| Molecular Formula | C22H29ClN2O4 |

| Molecular Weight | 420.93 g/mol |

| Appearance | Solid |

| Color | White to off-white |

| CAS Number | 6878-36-0 |

Recommended Storage Conditions

Based on information from safety data sheets and product information from suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C or 4°C | To slow down potential degradation processes. |

| Light | Protect from light | Many indole alkaloids are known to be sensitive to light, which can induce photochemical degradation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | The compound is noted to be moisture-sensitive. An inert atmosphere will displace moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

| Long-term Storage of Solutions | -20°C for up to 1 month, or -80°C for up to 6 months. | To prevent degradation in solution. Repeated freeze-thaw cycles should be avoided. |

Forced Degradation Studies: A Protocol for Assessing Stability

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2][3] The following sections outline a comprehensive protocol for conducting forced degradation studies on this compound.

Objective

The primary objectives of a forced degradation study on this compound are:

-

To identify the degradation products formed under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

-

To establish the degradation pathways of the molecule.

-

To develop and validate a stability-indicating analytical method capable of separating and quantifying this compound in the presence of its degradation products.[4][5]

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of a successful forced degradation study. Based on available literature, a High-Performance Thin-Layer Chromatography (HPTLC) method coupled with High-Resolution Mass Spectrometry (HRMS) has been successfully developed for the quantification of echitamine.[6][7][8][9] This method can be adapted and validated as a stability-indicating method.

Table 1: Proposed Stability-Indicating HPTLC-HRMS Method Parameters

| Parameter | Proposed Condition |

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |

| Mobile Phase | Chloroform: Methanol (80:20, v/v) with 0.04% Formic Acid |

| Sample Preparation | Dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL) |

| Application | Apply known volumes of the sample and stressed solutions to the HPTLC plate |

| Development | Develop the plate in a saturated twin-trough chamber |

| Detection | Densitometric scanning at a suitable wavelength (to be determined by UV absorption spectrum of this compound) |

| Identification | HRMS analysis of the separated spots to identify the parent drug and degradation products based on their mass-to-charge ratio (m/z) |

Method Validation: The HPTLC-HRMS method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Experimental Protocols for Forced Degradation

The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of this compound.[3][10][11] The target level of degradation is typically between 5-20%.[10]

4.3.1. Hydrolytic Degradation

-

Acidic Conditions:

-

Treat a solution of this compound (1 mg/mL in methanol) with 0.1 N HCl.

-

Maintain the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C) or with a higher concentration of acid (e.g., 1 N HCl).[10]

-

-

Basic Conditions:

-

Treat a solution of this compound (1 mg/mL in methanol) with 0.1 N NaOH.

-

Follow the same procedure as for acidic conditions.

-

If no degradation is observed, the study can be repeated at an elevated temperature or with a higher concentration of base.[10]

-

-

Neutral Conditions:

-

Reflux a solution of this compound (1 mg/mL) in water at 60°C.

-

Analyze samples at various time points.

-

4.3.2. Oxidative Degradation

-

Treat a solution of this compound (1 mg/mL in methanol) with 3% hydrogen peroxide (H2O2).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points.

-

If necessary, the concentration of H2O2 can be increased (e.g., up to 30%) or the temperature can be elevated.[4]

4.3.3. Thermal Degradation

-

Expose solid this compound powder to dry heat in a controlled temperature oven (e.g., 60°C, 80°C).

-

Analyze samples at various time points.

-

The study should also be conducted in the presence of humidity (e.g., 75% RH) to assess its impact.

4.3.4. Photolytic Degradation

-

Expose a solution of this compound (1 mg/mL in methanol) and solid this compound powder to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analyze samples at appropriate time intervals.

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in clearly structured tables for easy comparison.

Table 2: Example of Data Summary Table for Forced Degradation Studies

| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | RRT of Major Degradation Products |

| 0.1 N HCl (RT) | 0 | 100 | 0 | - |

| 2 | ||||

| 4 | ||||

| ... | ||||

| 0.1 N NaOH (RT) | 0 | 100 | 0 | - |

| 2 | ||||

| ... | ||||

| 3% H2O2 (RT) | 0 | 100 | 0 | - |

| 2 | ||||

| ... | ||||

| 60°C (Solid) | 0 | 100 | 0 | - |

| 24 | ||||

| ... | ||||

| Photolytic (Solution) | 0 | 100 | 0 | - |

| 2 | ||||

| ... |

*RRT = Relative Retention Time

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways. The use of LC-MS/MS is a powerful technique for this purpose.[12][13][14][15][16] By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent drug, the structures of the degradants can be elucidated.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Logical Relationship for Stability Assessment

Caption: Logical Flow for Establishing this compound Stability and Handling Guidelines.

Conclusion

This technical guide provides essential information on the stability and recommended storage conditions for this compound. While direct experimental data from forced degradation studies are not yet publicly available, the outlined protocols and analytical methods provide a robust framework for researchers and drug development professionals to conduct these critical studies. By systematically evaluating the stability of this compound under various stress conditions, its degradation pathways can be elucidated, and a validated stability-indicating method can be established. This knowledge is indispensable for ensuring the quality and reliability of this compound in research and for the development of stable and effective pharmaceutical products. It is strongly recommended that these studies be performed to generate the necessary data for a complete stability profile of this promising natural product.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmasm.com [pharmasm.com]

- 3. asianjpr.com [asianjpr.com]

- 4. scispace.com [scispace.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and validation of a new HPTLC-HRMS method for the quantification of a potent pancreatic lipase inhibitory lead Echitamine from Alstonia scholaris [m.x-mol.net]

- 10. pharmainfo.in [pharmainfo.in]

- 11. scispace.com [scispace.com]

- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In vitro biosynthesis of echitamine from Alstonia scholaris callus culture

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biosynthesis of echitamine from Alstonia scholaris callus cultures. Echitamine, a prominent indole alkaloid found in A. scholaris, has garnered significant interest for its potential as an antiproliferative agent in cancer chemotherapy[1]. As natural sourcing from the plant's stem bark and roots is unsustainable, in vitro production through callus culture presents a promising alternative[1]. This document outlines the key methodologies for callus induction, elicitation strategies to enhance yield, and analytical techniques for quantification, supported by quantitative data and visual workflows.

Callus Induction and Proliferation

The successful establishment of a high-yielding callus culture is the foundational step for the in vitro production of echitamine. Leaf explants from Alstonia scholaris have been effectively used for this purpose[1]. The Murashige and Skoog (MS) medium is the basal medium of choice, supplemented with a specific combination of auxins and cytokinins to promote callus induction and proliferation[1][2].

Experimental Protocol: Callus Induction from Leaf Explants

-

Explant Preparation:

-

Collect young, healthy leaves from an Alstonia scholaris plant.

-

Wash the leaves thoroughly under running tap water to remove surface debris.

-

Surface sterilize the leaves by immersing them in a 70% ethanol solution for 1 minute, followed by a 20-minute soak in a 1.5% sodium hypochlorite solution.

-

Rinse the leaves three to four times with sterile distilled water inside a laminar flow hood to remove any traces of the sterilizing agents.

-

Cut the sterilized leaves into small sections (approximately 1 cm²) to be used as explants.

-

-

Culture Medium and Conditions:

-

Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose[2].

-

Adjust the pH of the medium to 5.8[2].

-

Add plant growth regulators to the medium. The optimal combination for callus induction and proliferation has been found to be 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L 6-Furfurylaminopurine (FAP)[1].

-

Solidify the medium with a suitable gelling agent (e.g., 0.8% agar).

-

Autoclave the medium at 121°C for 20 minutes.

-

Aseptically place the leaf explants onto the surface of the solidified medium in Petri dishes.

-

Seal the Petri dishes and incubate them in a culture room at a constant temperature of 24 ± 2°C under a 16:8 hour light-dark cycle[1].

-

-

Subculture:

-

Subculture the developing calli onto fresh medium every 30 days to ensure a continuous supply of nutrients and to maintain the culture's viability.

-

Elicitation Strategies for Enhanced Echitamine Production

Elicitation is a key strategy to enhance the production of secondary metabolites in plant cell cultures by inducing a defense response. Both biotic and abiotic elicitors have been shown to significantly increase the yield of echitamine in A. scholaris callus cultures.

Experimental Protocol: Elicitation of Callus Cultures

-

Elicitor Preparation:

-

Yeast Extract (Biotic Elicitor): Prepare a stock solution of yeast extract and filter-sterilize it.

-

Potassium Chloride (KCl) (Abiotic Elicitor): Prepare a stock solution of KCl and autoclave it.

-

-

Elicitation Treatment:

-

Grow the A. scholaris callus in liquid MS medium with the optimal growth regulator combination (e.g., 0.5 mg/L 2,4-D and 0.3 mg/L FAP)[1].

-

To the established callus culture, add the filter-sterilized yeast extract to a final concentration of 150 mg/L[1].

-

Alternatively, for abiotic elicitation, add autoclaved KCl to a final concentration of 4.5 g/L[2].

-

Incubate the treated cultures for a specific period. For yeast extract, an incubation period of 5 days has been shown to be effective, while for KCl, a 10-day incubation period resulted in a substantial increase in echitamine[1][2].

-

Extraction and Quantification of Echitamine

Accurate quantification of echitamine is crucial to evaluate the success of different culture conditions and elicitation strategies. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for this purpose[1][2].

Experimental Protocol: Echitamine Extraction and UPLC-MS Analysis

-

Extraction:

-

Harvest the callus from the culture medium and dry it to a constant weight.

-

Grind the dried callus into a fine powder.

-

Extract the powdered callus with a suitable solvent, such as methanol, using a method like sonication or Soxhlet extraction.

-

Filter the extract and evaporate the solvent to obtain the crude alkaloid extract.

-

Redissolve the crude extract in a suitable solvent for UPLC-MS analysis.

-

-

UPLC-MS Quantification:

-

Perform chromatographic separation using a UPLC system equipped with a suitable column (e.g., a C18 column).

-

Use a mobile phase gradient optimized for the separation of indole alkaloids.

-

Detect and quantify echitamine using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Use a certified reference standard of echitamine to create a calibration curve for accurate quantification.

-

Quantitative Data Summary

The following tables summarize the quantitative data on echitamine production under different experimental conditions as reported in the literature.

| Plant Growth Regulators (mg/L) | Photoperiod | Echitamine Biosynthesis | Reference |

| 0.5 (2,4-D) : 0.5 (FAP) | 16:8 h light-dark | Observed | [1] |

| 0.5 (2,4-D) : 0.3 (FAP) | 16:8 h light-dark | Observed | [1] |

| 0.3 (2,4-D) : 0.5 (FAP) | Not Specified | Optimal for Indole Alkaloids | [2] |

| Elicitor | Concentration | Incubation Period | Fold Increase in Echitamine | Reference |

| Yeast Extract | 150 mg/L | 5 days | >2-fold | [1] |

| Potassium Chloride (KCl) | 4.5 g/L | 10 days | ~12-fold | [2] |

Visualizing the Workflow and Biosynthetic Pathway

The following diagrams illustrate the experimental workflow for in vitro echitamine production and the proposed biosynthetic pathway.

Caption: Experimental workflow for in vitro echitamine production.

Caption: Proposed biosynthetic pathway leading to echitamine.

Conclusion

The in vitro production of echitamine from Alstonia scholaris callus cultures is a viable and sustainable alternative to its extraction from natural plant sources. Optimization of culture conditions, particularly the use of specific plant growth regulators and elicitors like yeast extract and potassium chloride, can significantly enhance the yield of this medicinally important alkaloid. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize the in vitro biosynthesis of echitamine for potential pharmaceutical applications.

References

An In-Depth Technical Guide to the Isolation and Purification of Echitamine Chloride from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and purifying echitamine chloride, a potent monoterpene indole alkaloid, from its primary plant sources, notably Alstonia scholaris and Alstonia boonei. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-cancer properties. This document synthesizes findings from various studies to present detailed experimental protocols, quantitative data, and visual workflows to aid in the successful isolation and purification of this valuable compound.

Introduction to this compound

This compound is a major alkaloid found in plants of the Alstonia genus, which belongs to the Apocynaceae family. It is particularly abundant in the stem and root bark of Alstonia scholaris (commonly known as the Devil's Tree) and is also present in Alstonia boonei. The compound has been investigated for a range of pharmacological activities, making its efficient isolation and purification a critical step for further research and drug development.

Plant Material and Preliminary Processing

The primary sources for this compound isolation are the stem and root bark of Alstonia species.

2.1. Collection and Preparation The bark is typically collected and then shade-dried to prevent the degradation of phytochemicals. Once dried, the bark is coarsely powdered using a mill to increase the surface area for efficient solvent extraction.

2.2. Phytochemical Screening A preliminary phytochemical analysis of the crude plant material is recommended to confirm the presence of alkaloids. Standard qualitative tests, such as Dragendorff's, Mayer's, Hager's, and Wagner's tests, can be employed for this purpose.

Experimental Protocols

The isolation and purification of this compound is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

3.1. Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloids from the powdered plant material. Ethanolic or methanolic extraction is commonly employed.

Protocol 1: Cold Percolation

-

Maceration: Soak 300 g of powdered Alstonia scholaris stem bark in 1500 mL of 95% ethanol.

-

Percolation: Allow the mixture to percolate for an extended period (e.g., up to two months), with frequent agitation to maximize extraction efficiency.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

Protocol 2: Soxhlet Extraction

-

Extraction: Place the powdered bark of Alstonia scholaris or Alstonia boonei in a Soxhlet apparatus and extract with 85% ethanol.

-

Concentration: After extraction, evaporate the solvent to yield a semi-solid extract.

3.2. Acid-Base Extraction for Alkaloid Fractionation

This step selectively separates the basic alkaloids, including echitamine, from other neutral and acidic compounds in the crude extract.

Protocol 3: Acid-Base Partitioning

-

Acidification: Suspend the crude ethanolic extract in distilled water and acidify with 3% hydrochloric acid (HCl). This converts the alkaloids into their water-soluble salt forms.

-

Removal of Neutral and Acidic Impurities: Partition the acidic aqueous solution with an immiscible organic solvent like chloroform or ethyl acetate to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.

-

Basification: Basify the remaining aqueous layer to a pH of approximately 10 using a base such as sodium hydroxide (NaOH). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform.

-

Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

3.3. Chromatographic Purification

Column chromatography is a crucial step for isolating individual alkaloids from the crude alkaloid fraction.

Protocol 4: Column Chromatography

-

Stationary Phase: Prepare a column with silica gel (e.g., 70-230 mesh ASTM) as the stationary phase.

-

Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase is a mixture of chloroform and methanol, starting with a lower polarity (e.g., 9:1 chloroform:methanol) and gradually increasing the methanol concentration. Another reported elution solvent is a 50:50 mixture of chloroform and methanol.

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

3.4. Final Purification and Crystallization

The final step involves the purification of the echitamine-containing fractions, often through preparative chromatography or crystallization.

Protocol 5: Preparative HPTLC

-

Stationary Phase: Use a preparative High-Performance Thin Layer Chromatography (HPTLC) plate (e.g., silica gel 60 F254).

-

Mobile Phase: A solvent system such as ethyl acetate:benzene (1:1) has been used.

-

Development and Visualization: Develop the plate and visualize the bands under UV light.

-

Isolation: Scrape the band corresponding to echitamine and elute the compound from the silica gel with a suitable solvent.

Protocol 6: Recrystallization

-

Dissolution: Dissolve the semi-pure echitamine in a minimal amount of a suitable solvent mixture, such as n-hexane and ethyl acetate (e.g., 4:1 v/v).

-

Crystallization: Allow the solution to stand, often at a reduced temperature (e.g., in a refrigerator), to facilitate the formation of crystals.

-

Collection: Collect the crystals by filtration. The melting point of pure echitamine is reported to be around 286°C.[1]

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.

Table 1: Extraction and Fractionation Yields from Alstonia Species

| Plant Material | Extraction Method | Solvent | Yield | Reference |

| Alstonia scholaris Stem Bark (20 kg) | Soxhlet | 85% Ethanol | 15.0% (3 kg) | |

| Alstonia boonei Stem Bark Powder (400 g) | Decoction | Water | 3.7% (14.57 g) | |

| Alstonia boonei Stem Bark Powder (300 g) | Maceration | Methanol | 5.4% (16.18 g) |

Table 2: Yield of Purified Echitamine

| Starting Material | Purification Step | Yield | Reference |

| Crude Ethanolic Extract of A. scholaris Stem Bark | Column Chromatography (Fraction IV) | 120 mg of pure compound | [1] |

| Chloroform Fraction of A. scholaris Ethanolic Extract | Acid-Base Extraction | 2.0 g of crude alkaloidal residue |

Mandatory Visualizations

Diagram 1: General Workflow for this compound Isolation

Caption: Workflow for this compound Isolation.

Diagram 2: Acid-Base Extraction Logic

Caption: Acid-Base Extraction Principle.

Conclusion

The isolation and purification of this compound from Alstonia species is a well-documented process that relies on classical phytochemical techniques. The successful implementation of the protocols outlined in this guide, including solvent extraction, acid-base partitioning, and chromatography, can yield high-purity this compound suitable for advanced research and development. Careful optimization of each step, particularly the chromatographic separation, is key to maximizing the yield and purity of the final product. The provided workflows and data tables serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

Synthesis and Biological Evaluation of Echitamine Chloride Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a complex monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its intriguing chemical architecture and potential therapeutic properties. This technical guide provides a comprehensive overview of the synthesis of echitamine chloride and its analogues, with a focus on key chemical transformations and detailed experimental protocols. Furthermore, this document summarizes the current understanding of the biological activities of these compounds, presenting quantitative data on their cytotoxic effects against various cancer cell lines. While the precise mechanisms of action are still under investigation, this guide also explores potential signaling pathways that may be modulated by these intricate molecules, highlighting areas for future research and drug development.

Introduction

Echitamine is a prominent member of the monoterpenoid indole alkaloid family, naturally occurring in plants of the Alstonia genus. Its complex pentacyclic structure has presented a formidable challenge to synthetic chemists, while its reported biological activities have spurred interest in its potential as a lead compound for drug discovery. This guide aims to provide a detailed technical resource for researchers engaged in the synthesis and evaluation of echitamine analogues and derivatives.

Chemical Synthesis

The total synthesis of echitamine and its analogues represents a significant achievement in organic chemistry. The strategy developed by Zhang et al. (2019) provides a notable route to these complex molecules and serves as the primary basis for the synthetic protocols outlined below.[1][2][3][4]

Retrosynthetic Analysis and Key Reactions

The synthetic approach to echitamine and its derivatives hinges on the strategic construction of its intricate polycyclic framework. Key transformations include a silver-catalyzed internal alkyne cyclization to forge the azabicyclo[3.3.1]nonane core, a position-selective Polonovski-Potier reaction, and a Meisenheimer rearrangement to construct the core of N-demethylechitamine.[2][4]

Diagram 1: Key Synthetic Strategies for Echitamine Analogues

Caption: Key synthetic pathways from the common intermediate, deacetylakuammiline.

Experimental Protocols

The following protocols are adapted from the supplementary information of Zhang et al., 2019.

Protocol 1: Silver-Catalyzed Internal Alkyne Cyclization

This procedure details the formation of the crucial azabicyclo[3.3.1]nonane motif.

-

Materials: Starting ynamide substrate, silver tetrafluoroborate (AgBF4), anhydrous dichloromethane (DCM).

-

Procedure: a. To a solution of the ynamide substrate (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add AgBF4 (0.1 eq). b. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. e. Extract the aqueous layer with DCM (3 x 20 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Protocol 2: Polonovski-Potier Reaction for N-demethylechitamine Core

This reaction facilitates a key skeletal rearrangement.

-

Materials: Tertiary amine N-oxide precursor, trifluoroacetic anhydride (TFAA), anhydrous DCM.

-

Procedure: a. Dissolve the tertiary amine N-oxide (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere. b. Add TFAA (1.5 eq) dropwise to the solution. c. Stir the reaction mixture at -78 °C for 30 minutes. d. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. e. Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the residue by flash column chromatography to yield the rearranged product.

Quantitative Data from Synthesis

The following table summarizes the yields for key steps in the synthesis of echitamine and its analogues, as reported by Zhang et al. (2019).

| Reaction | Substrate | Product | Yield (%) |

| Silver-Catalyzed Cyclization | Ynamide Precursor | Azabicyclo[3.3.1]nonane core | 85 |

| Polonovski-Potier Reaction | Deacetylakuammiline N-oxide | N-demethylechitamine core | 60 |

| Meisenheimer Rearrangement | Deacetylakuammiline N-oxide | N-demethylechitamine core | 55 |

| Oxidation | Deacetylakuammiline | Rhazimal | 92 |

| N-methylation | N-demethylechitamine | Echitamine | 78 |

Biological Activity

This compound and its derivatives have demonstrated notable biological activity, particularly in the context of cancer.

Cytotoxicity against Cancer Cell Lines

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines.

Table 2: Cytotoxicity of this compound and N-demethylechitamine

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | Pancreatic Lipase | Enzyme Inhibition | 10.92 | [5] |

| This compound | HeLa | Cytotoxicity | Concentration-dependent | [6] |

| This compound | HepG2 | Cytotoxicity | Concentration-dependent | [6] |

| This compound | HL-60 | Cytotoxicity | Concentration-dependent | [6] |

| This compound | KB | Cytotoxicity | Most sensitive | [6] |

| This compound | MCF-7 | Cytotoxicity | Concentration-dependent | [6] |

| N-demethylechitamine | HL-60 | Cytotoxicity | Data not specified | [7] |

| N-demethylechitamine | SMMC-7721 | Cytotoxicity | Data not specified | [7] |

| N-demethylechitamine | A-549 | Cytotoxicity | Data not specified | [7] |

| N-demethylechitamine | MCF-7 | Cytotoxicity | Data not specified | [7] |

| N-demethylechitamine | SW480 | Cytotoxicity | Data not specified | [7] |

Experimental Protocols for Biological Assays

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of Echitamine analogues.

-

Cell Culture: a. Culture human cancer cell lines (e.g., HeLa, HepG2, HL-60, KB, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

-